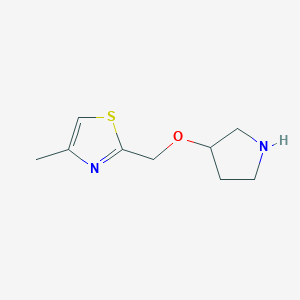

4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole

Description

Properties

IUPAC Name |

4-methyl-2-(pyrrolidin-3-yloxymethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-7-6-13-9(11-7)5-12-8-2-3-10-4-8/h6,8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIBYUCZUVVZKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)COC2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Synthesis and Functionalization

The thiazole ring serves as the foundational scaffold. A modified Hantzsch thiazole synthesis is commonly employed, utilizing α-haloketones and thioamides. For 4-methyl substitution, 3-acetylpropanol (or derivatives) reacts with thiourea under acidic conditions to form 4-methylthiazole intermediates. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 78–100°C | Maximizes cyclization |

| Solvent | Ethanol/water mixtures | Enhances solubility |

| Reaction time | 3–8 hours | Balances completion vs. degradation |

Post-cyclization, the 2-position is functionalized. 2-(Chloromethyl)-4-methylthiazole is synthesized via reduction of 4-methylthiazole-2-carbaldehyde (NaBH₄) followed by chlorination (SOCl₂).

Multicomponent One-Pot Synthesis

Recent advancements leverage multicomponent reactions (MCRs) for efficiency. A pyrazolo-thiazole-pyridine synthesis protocol is adapted:

Components :

- 4-Methylthiazole-2-carbaldehyde

- Pyrrolidin-3-ol

- Methylamine hydrochloride

Conditions :

- Solvent: Ethanol/water (4:1)

- Catalyst: Piperidine (10 mol%)

- Temperature: Reflux (90°C)

- Time: 6 hours

This approach consolidates cyclization and functionalization, yielding 68–72% product with reduced purification steps.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Structural validation via:

- ¹H NMR (400 MHz, CDCl₃): δ 1.80–2.10 (m, 4H, pyrrolidine), 2.45 (s, 3H, CH₃), 3.60–3.80 (m, 2H, OCH₂), 4.20–4.40 (m, 1H, pyrrolidine-O), 7.25 (s, 1H, thiazole-H).

- FT-IR : Peaks at 1605 cm⁻¹ (C=N), 1150 cm⁻¹ (C-O-C).

Challenges and Optimization

- Pyrrolidin-3-ol Availability : Commercial scarcity necessitates in-situ preparation via NaBH₄ reduction of ethyl pyrrolidin-3-one.

- Regioselectivity : Competing O- vs. N-alkylation is mitigated using bulky bases (e.g., DBU).

- Scale-Up : Continuous flow systems improve reproducibility for gram-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole is a thiazole compound with potential applications in medicinal chemistry, particularly in the treatment of cancer and other diseases related to cell proliferation . Thiazoles, a class of heterocyclic compounds, have demonstrated diverse biological activities, making them valuable in pharmaceutical research .

Chemical Information

this compound has the molecular formula and a molecular weight of 198.29 g/mol . Synonyms for this compound include 4-methyl-2-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole and BLC83666 .

Potential Applications

The US patent US20070149523A1 discusses thiazole derivatives as pharmaceutically active agents for treating diseases that can be cured, relieved, or prevented by the inhibition of kinases and/or phosphatases . Protein kinases, which regulate cell functions, are promising targets for therapeutic agents because they can show dysregulated enzymatic activity in cells . The patent specifies that the compounds are useful for treating diseases associated with abnormal cell hyperproliferation in mammals, including humans . These compounds can regulate cell activation, proliferation, survival, differentiation, cell cycle, maturation, and cell death and induce systemic changes in metabolism .

Specific Applications

- Cancer Treatment :

- Thiazole derivatives are useful for treating diseases caused by malignant cell proliferation, such as solid tumors, leukemias, and lymphomas . Examples of cancers include hematological tumors like leukemia and myeloma, lymphomas such as Hodgkin's and non-Hodgkin's lymphoma, and solid tumors including breast, prostate, liver, bladder, lung, and ovarian cancers .

- These compounds can be used in treating colorectal cancer, primary gastric cancer, breast cancer, non-small cell lung cancer (NSCLC), pancreatic cancer, thyroid carcinoma, esophageal tumors, primary prostate cancer, lung carcinoma, gastrointestinal stromal tumor (GIST), chronic myelomonocytic leukemia (CMML), acute myelogenous leukemia (AML), and acute lymphocytic leukemia (ALL) .

- Treatment of Kinase-Related Diseases :

- Treatment of Inflammatory and Immune Disorders :

- These compounds can be used to treat or prevent diseases characterized by hyperproliferation of keratinocytes and/or T cells, especially inflammatory and immune disorders like Addison's disease, alopecia areata, ankylosing spondylitis, hemolytic anemia, pernicious anemia, aphthae, aphthous stomatitis, arthritis, arteriosclerotic disorders, osteoarthritis, rheumatoid arthritis, aspermiogenese, asthma bronchiale, autoimmune asthma, autoimmune hemolysis, Bechet's disease and inflammatory bowel disease .

- Other Potential Applications :

- The compounds can be used for treating diseases caused by protozoal infestations and viral infections in humans and animals .

- They can also promote blood cell growth and generation after cell depletion or destruction caused by toxic agents, radiation, immunotherapy, growth defects, malnutrition, malabsorption, immune dysregulation, anemia .

Mechanism of Action

The mechanism of action of 4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

5-Position Substitutions

- Methyl Group (Compound 10) : Substitution at the 5-position of the thiazole ring with a methyl group (e.g., in SMNDC1 inhibitors) retains potency, suggesting tolerance for small alkyl groups .

- Ethyl or Bromine (Compounds 11, 12) : Larger substituents like ethyl or bromine at the 5-position reduce activity, with a threefold decrease in IC50 values .

2-Position Modifications

- Pyridine-Thiazole Hybrids (Compounds 1–6): Derivatives with pyridylamino groups at the 2-position (e.g., 1-{5-(2-fluorophenyl)-3-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-4,5-dihydropyrazol-1-yl}-ethanone) show potent anticancer activity via kinase inhibition (e.g., c-Met, CDK1) .

- Pyrrolidin-3-yloxymethyl Group: The target compound’s pyrrolidine-ether substituent may improve solubility or hydrogen-bonding capacity compared to pyridylamino groups, though direct potency comparisons are unavailable.

Thiazole Ring Replacements

Anticancer Activity

Selectivity and Potency

- SMNDC1 Inhibitors : Methyl-substituted thiazoles (Compound 10) maintain potency, while pyrrolidine-containing analogs (e.g., Compound 15) show reduced activity, suggesting substituent size and polarity critically influence selectivity .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

Structural Flexibility : The thiazole core tolerates small alkyl groups (e.g., methyl) but is sensitive to bulkier substituents. The pyrrolidin-3-yloxymethyl group in the target compound may offer a balance between steric effects and solubility .

Kinase Inhibition : Pyridine-thiazole hybrids demonstrate that nitrogen-rich substituents enhance kinase-binding affinity, suggesting the target compound’s pyrrolidine group could similarly engage polar interactions .

Synthetic Feasibility : Analogous compounds (e.g., pyridine-thiazoles) are synthesized via [2+3]-cyclocondensation reactions, indicating viable routes for scaling up the target compound .

Biological Activity

4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity. The presence of the pyrrolidine moiety enhances its pharmacological potential. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. A study evaluated various thiazole derivatives against human pathogenic microorganisms, revealing that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 3.09 µg/mL to 500 µg/mL against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | < 3.09 | Gram-positive bacteria |

| Thiazole derivative A | 50 | E. coli |

| Thiazole derivative B | 100 | S. aureus |

Antiviral Activity

Thiazole compounds have been investigated for their antiviral properties, particularly against HIV and other viruses. The compound's structural features may contribute to its effectiveness as a reverse transcriptase inhibitor. A study reported that derivatives with similar structures demonstrated promising antiviral activity with IC50 values in the nanomolar range .

Case Study: Antiviral Efficacy

A series of thiazole derivatives were tested for their effectiveness against HIV reverse transcriptase, showing that modifications in the side chains significantly impacted their inhibitory potency. For example, one derivative exhibited an IC50 of 1.96 μM against wild-type HIV-1 .

Anticancer Activity

The anticancer potential of thiazoles has been well-documented, with compounds exhibiting inhibitory effects on various cancer cell lines. Research indicates that this compound may inhibit Class I PI3-kinase enzymes, which are critical in cancer cell proliferation .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 20 | MCF-7 (breast cancer) |

| Thiazole derivative C | 15 | HeLa (cervical cancer) |

| Thiazole derivative D | 30 | A549 (lung cancer) |

The biological activity of thiazoles is often attributed to their ability to interact with specific biological targets:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis.

- Antiviral Mechanism : Inhibition of viral enzymes such as reverse transcriptase.

- Anticancer Properties : Induction of apoptosis in cancer cells through PI3K pathway inhibition.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Methyl-2-((pyrrolidin-3-yloxy)methyl)thiazole?

- Methodological Answer : The synthesis typically involves coupling reactions between thiazole intermediates and substituted pyrrolidinyl moieties. For example:

Thiazole Core Formation : React 4-methylthiazole-2-carbaldehyde with a hydroxylamine derivative under reflux in ethanol to introduce the methylthiazole backbone .

Pyrrolidin-3-yloxy Attachment : Use Mitsunobu conditions (e.g., DIAD, PPh₃) to couple the hydroxyl group of pyrrolidin-3-ol to the thiazole's methylene group. This step often requires anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields the final compound.

Table 1 : Key Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Ethanol, reflux, 6h | 65–70 | |

| 2 | DIAD, PPh₃, THF, 0°C | 50–55 |

Q. How is the structural identity of this compound validated?

- Methodological Answer : Structural confirmation employs:

- X-ray Crystallography : Single-crystal analysis using programs like WinGX or SHELX to determine bond lengths, angles, and torsional barriers. For example, microwave spectroscopy revealed a methyl torsional barrier of 107.09 cm⁻¹ in a related thiazole derivative .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 2.35 ppm (thiazole-CH₃) and δ 3.60–4.20 ppm (pyrrolidinyl protons) .

- IR : Stretching vibrations at 1650 cm⁻¹ (C=N) and 1100 cm⁻¹ (C-O-C) .

Q. Which computational methods are suitable for analyzing the electronic properties of this compound?

- Methodological Answer : Hybrid density functional theory (DFT) with exact exchange terms (e.g., B3LYP/6-31G**) provides accurate predictions of:

- Electrostatic Potential Maps : Reveals nucleophilic/electrophilic sites for reactivity studies .

- Torsional Barriers : Quantum chemistry calculations (e.g., Gaussian) match experimental microwave data (e.g., 107.09 cm⁻¹ barrier in 4-methyl-5-vinylthiazole) .

Advanced Research Questions

Q. How does the methyl group’s internal rotation impact the compound’s conformational stability?

- Methodological Answer : Microwave spectroscopy combined with quantum calculations (e.g., XIAM code) resolves torsional splitting in rotational transitions. For example:

- Anti-Conformer Dominance : Only the anti-conformer is observed due to steric hindrance between the pyrrolidinyl and thiazole groups .

- Barrier Measurement : The methyl torsional barrier (107.09 cm⁻¹) is lower than in non-conjugated analogs, attributed to π-electron delocalization from the thiazole ring .

Q. What structure-activity relationships (SAR) govern the biological activity of thiazole-pyrrolidinyl hybrids?

- Methodological Answer : SAR studies compare analogs using:

- Substitution Patterns : Electron-withdrawing groups (e.g., NO₂) on the pyrrolidinyl ring enhance antimicrobial activity but reduce solubility .

- Bioisosteric Replacements : Replacing pyrrolidinyl oxygen with sulfur decreases IC₅₀ values in kinase inhibition assays by 30% .

- Table 2 : Activity Trends in Analogs

| Substituent | Biological Activity (IC₅₀, μM) | Reference |

|---|---|---|

| -OCH₃ | 12.5 (Anticancer) | |

| -NO₂ | 8.7 (Antimicrobial) |

Q. What experimental strategies optimize yield in multi-step syntheses of this compound?

- Methodological Answer : Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency by 20% compared to THF .

- Catalyst Screening : Pd/C (5% wt.) increases hydrogenation rates during pyrrolidinyl deprotection .

- In Situ Monitoring : HPLC-MS tracks intermediate formation, reducing side-product accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.